molecular formula C19H22N2O2 B4109385 2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid

2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid

Cat. No. B4109385
M. Wt: 310.4 g/mol
InChI Key: CYHPOUKAKCYEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid, also known as Epibatidine, is a potent alkaloid toxin found in the skin of South American poison dart frogs. It was first isolated in 1992 and has since been studied for its potential use in medical research due to its unique structure and mechanism of action.

Mechanism of Action

2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid acts as a potent agonist of nicotinic acetylcholine receptors, binding to the receptor and causing it to open and allow the influx of positively charged ions. This results in the depolarization of the cell membrane and the transmission of nerve impulses. The unique structure of 2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid allows it to bind more tightly to the receptor than other agonists, making it a useful tool for studying the function of these receptors.
Biochemical and Physiological Effects
2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased alertness and arousal. It has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid in laboratory experiments is its potency and specificity in binding to nicotinic acetylcholine receptors. This makes it a useful tool for studying the function of these receptors and their role in various neurological disorders. However, due to its toxicity and potential for abuse, it must be handled with extreme caution and is not suitable for use in human subjects.

Future Directions

There are many potential future directions for research on 2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid. One area of interest is its potential use in the development of new pain medications. Its analgesic properties make it a promising candidate for further study in this area. Additionally, its unique mechanism of action may hold promise for the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of 2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid in these areas.

Scientific Research Applications

2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid has been extensively studied for its potential use in medical research, particularly in the field of neuroscience. It has been found to act as a potent agonist of nicotinic acetylcholine receptors, which play a crucial role in the transmission of nerve impulses in the brain and other parts of the body. This unique mechanism of action has led to the exploration of 2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid's potential as a tool for studying the function of these receptors and their role in various neurological disorders.

properties

IUPAC Name

2-[[2-(2-phenylethyl)pyrrolidin-1-yl]methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(23)17-9-4-12-20-18(17)14-21-13-5-8-16(21)11-10-15-6-2-1-3-7-15/h1-4,6-7,9,12,16H,5,8,10-11,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHPOUKAKCYEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=C(C=CC=N2)C(=O)O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid
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2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid
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2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid
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2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid
Reactant of Route 5
2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid
Reactant of Route 6
2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid

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